molecular formula C13H19N3O2 B13529627 3-(4-Methoxyphenyl)-1-(piperidin-4-yl)urea

3-(4-Methoxyphenyl)-1-(piperidin-4-yl)urea

Cat. No.: B13529627
M. Wt: 249.31 g/mol
InChI Key: CZTUIORZGGOJRN-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-(piperidin-4-yl)urea: , also known by its IUPAC name 3-(4-methoxyphenyl)-N-(piperidin-4-yl)propanamide , is a chemical compound with the following structure:

Structure: CH3OC6H4C(NH2CONH2)NHC(CH2)CH3\text{Structure: } \text{CH}_3\text{OC}_6\text{H}_4\text{C}(\text{NH}_2\text{CONH}_2\text{)}\text{NH}\text{C}(\text{CH}_2\text{)}\text{CH}_3 Structure: CH3​OC6​H4​C(NH2​CONH2​)NHC(CH2​)CH3​

It contains a piperidine ring and a urea moiety, making it an interesting compound for various applications.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 3-(4-methoxyphenyl)-N-(piperidin-4-yl)propanamide. One common method involves the reaction of 4-methoxybenzoyl chloride with piperidine in the presence of a base (such as triethylamine) to form the corresponding amide. The urea functionality can then be introduced using a suitable carbonylating agent.

Industrial Production: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, purification, and scalability are essential considerations.

Chemical Reactions Analysis

Reactions: 3-(4-Methoxyphenyl)-1-(piperidin-4-yl)urea can undergo various chemical reactions:

    Substitution: The urea group can participate in nucleophilic substitution reactions.

    Oxidation/Reduction: The aromatic ring and the piperidine moiety are susceptible to oxidation or reduction.

    Amidation: The amide functionality can react with other amines or carboxylic acids.

Common Reagents and Conditions:

    Amide Formation: 4-Methoxybenzoyl chloride, piperidine, and a base (e.g., triethylamine).

    Urea Formation: Carbonylating agents (e.g., phosgene, urea derivatives).

Major Products: The major product is 3-(4-methoxyphenyl)-N-(piperidin-4-yl)propanamide itself. Side products may include regioisomers or byproducts from undesired reactions.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-(piperidin-4-yl)urea finds applications in:

    Medicinal Chemistry: It may act as a potential drug candidate due to its structural features.

    Biological Studies: Researchers explore its interactions with biological targets.

    Industry: It could serve as a building block for other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further research could identify related structures and highlight the uniqueness of 3-(4-methoxyphenyl)-N-(piperidin-4-yl)propanamide.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-piperidin-4-ylurea

InChI

InChI=1S/C13H19N3O2/c1-18-12-4-2-10(3-5-12)15-13(17)16-11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3,(H2,15,16,17)

InChI Key

CZTUIORZGGOJRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2CCNCC2

Origin of Product

United States

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